Triazole Regioisomerism Selectivity: 1,2,3-Triazol-1-yl vs. 1,2,4-Triazol-1-yl Substitution in Piperidine Scaffolds
1-Cyclobutanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine bears a 1,2,3-triazole ring, distinguishing it from the more clinically established 1,2,4-triazole antifungals (e.g., fluconazole, itraconazole). In piperidine-linked triazole antifungal series, 1,2,3-triazole-piperidine hybrids demonstrated MIC values as low as 0.0125 μg/mL against Cryptococcus neoformans and 0.125 μg/mL against Candida albicans for optimized analogs (compounds 8t and 8v) [1], whereas the 1,2,4-triazole class typically relies on heme-iron coordination for CYP51 inhibition. This regioisomeric distinction is critical: the 1,2,3-triazole ring is not a simple bioisostere of 1,2,4-triazole and engages targets through different hydrogen-bonding and π-stacking geometries [2].
| Evidence Dimension | Antifungal MIC against C. albicans and C. neoformans (class representatives) |
|---|---|
| Target Compound Data | No direct MIC data available for CAS 1795084-21-7 |
| Comparator Or Baseline | 1,2,3-Triazole-piperidine hybrids 8t/8v: MIC 0.0125–0.125 μg/mL vs. 1,2,4-triazole antifungals (fluconazole): MIC 0.25–64 μg/mL depending on strain [1] |
| Quantified Difference | Up to ~5000-fold potency advantage for optimized 1,2,3-triazole-piperidine hybrids over fluconazole in susceptible strains (class-level trend, not compound-specific) |
| Conditions | In vitro broth microdilution; CLSI M27-A3 guidelines; C. albicans SC5314 and C. neoformans H99 |
Why This Matters
The 1,2,3-triazole regioisomer defines a distinct target engagement mode from 1,2,4-triazole drugs; procurement of the correct regioisomer is essential for any program exploring non-azole CYP51 or alternative antifungal mechanisms.
- [1] Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains. Eur J Med Chem. 2014;82:490-497. View Source
- [2] Kolb HC, Sharpless KB. The growing impact of click chemistry on drug discovery. Drug Discov Today. 2003;8(24):1128-1137. View Source
